molecular formula C13H25NO4 B8396467 2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid

Cat. No.: B8396467
M. Wt: 259.34 g/mol
InChI Key: AMAFOMIBEAFCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid is a compound commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is valuable in various chemical processes due to its stability and ease of removal under specific conditions.

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

InChI

InChI=1S/C13H25NO4/c1-9(2)7-6-8-10(11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)

InChI Key

AMAFOMIBEAFCPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid primarily involves the protection and deprotection of amino groups. The Boc group is added to the amino group to protect it during various chemical reactions. The deprotection process involves the cleavage of the Boc group, typically using strong acids or specific reagents, to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and ease of removal under mild conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .

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